

# Application Notes and Protocols for the Synthesis of Substituted Phenanthrenes

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## Compound of Interest

Compound Name: Ethyl phenanthrene-2-carboxylate

CAS No.: 94540-85-9

Cat. No.: B1591564

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## Introduction: The Enduring Relevance of the Phenanthrene Scaffold

The phenanthrene nucleus, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties are foundational to a diverse array of biologically active natural products, pharmaceuticals, and advanced organic materials.[1] From the opioid analgesics derived from the morphinan skeleton, a hydrogenated phenanthrene core, to compounds exhibiting anticancer, anti-inflammatory, and antimalarial activities, the therapeutic potential of substituted phenanthrenes is vast and continually explored.[2] In the realm of materials science, the phenanthrene motif is integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics, and other functional electronic materials.

Given the significance of this structural motif, the development of efficient and versatile synthetic methodologies for accessing substituted phenanthrenes is of paramount importance. This guide provides a detailed overview of both classical and modern synthetic strategies,

complete with experimental protocols and mechanistic insights to empower researchers in their pursuit of novel phenanthrene derivatives.

## Classical Approaches to Phenanthrene Synthesis

### The Haworth Synthesis: A Stepwise Annulation Strategy

The Haworth synthesis, a venerable method for the construction of polycyclic aromatic systems, remains a valuable tool for the preparation of certain phenanthrene derivatives.[3][4]

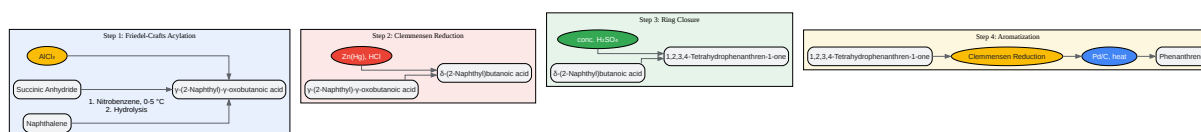
The strategy is based on a sequence of classical organic reactions to build the third ring onto a naphthalene precursor.

**Mechanistic Rationale:** The synthesis proceeds through a four-step sequence:

- **Friedel-Crafts Acylation:** Naphthalene reacts with succinic anhydride in the presence of a Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ) to form a keto-acid. The acylation typically occurs at the more reactive  $\beta$ -position of the naphthalene ring.[3]
- **Clemmensen Reduction:** The ketone is reduced to a methylene group using amalgamated zinc and hydrochloric acid.
- **Intramolecular Friedel-Crafts Acylation (Ring Closure):** The resulting carboxylic acid is treated with a strong acid (e.g., concentrated  $\text{H}_2\text{SO}_4$  or polyphosphoric acid) to effect an intramolecular acylation, forming a new six-membered ring.
- **Aromatization:** The final step involves dehydrogenation of the newly formed ring, typically by heating with a catalyst such as selenium or palladium on carbon, to yield the aromatic phenanthrene core.[3]

A significant drawback of the Haworth synthesis is the potential for the formation of regioisomers during the initial Friedel-Crafts acylation and the final ring-closure step, which can complicate purification.[5]

**Experimental Workflow:** Haworth Synthesis



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Caption: Workflow for the Haworth Synthesis of Phenanthrene.

Detailed Protocol: Synthesis of Phenanthrene via Haworth Synthesis<sup>[3][6]</sup>

- Step 1: Friedel-Crafts Acylation. To a stirred solution of naphthalene (12.8 g, 0.1 mol) and succinic anhydride (11.0 g, 0.11 mol) in nitrobenzene (60 mL) cooled to 0-5 °C, anhydrous aluminum chloride (29.4 g, 0.22 mol) is added portion-wise over 30 minutes. The mixture is stirred at room temperature for 2 hours and then heated at 60 °C for 1 hour. The reaction is quenched by pouring onto a mixture of ice (200 g) and concentrated hydrochloric acid (50 mL). The nitrobenzene is removed by steam distillation. The resulting solid is filtered, washed with cold water, and recrystallized from aqueous acetic acid to yield  $\gamma$ -(2-naphthyl)- $\gamma$ -oxobutanoic acid.
- Step 2: Clemmensen Reduction. A mixture of  $\gamma$ -(2-naphthyl)- $\gamma$ -oxobutanoic acid (11.4 g, 0.05 mol), amalgamated zinc (50 g), concentrated hydrochloric acid (75 mL), water (30 mL), and toluene (50 mL) is heated at reflux for 24 hours. Additional portions of hydrochloric acid (10 mL) are added every 6 hours. After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried

over anhydrous sodium sulfate, and concentrated under reduced pressure to give  $\delta$ -(2-naphthyl)butanoic acid.

- Step 3: Ring Closure.  $\delta$ -(2-Naphthyl)butanoic acid (9.2 g, 0.04 mol) is added to stirred, preheated polyphosphoric acid (100 g) at 100 °C. The mixture is stirred at this temperature for 1 hour. The hot mixture is poured onto crushed ice (300 g), and the resulting precipitate is collected by filtration, washed with water, and dried to afford 1,2,3,4-tetrahydrophenanthren-1-one.
- Step 4: Reduction and Aromatization. The tetrahydrophenanthrone (7.8 g, 0.035 mol) is subjected to a second Clemmensen reduction as described in Step 2 to yield 1,2,3,4-tetrahydrophenanthrene. This intermediate is then heated with 10% palladium on carbon (0.5 g) at 300 °C for 3 hours. The reaction mixture is cooled, extracted with hot benzene, and the solvent is evaporated. The crude product is purified by recrystallization from ethanol to give phenanthrene.

## The Bardhan-Sengupta Synthesis: A Regiospecific Approach

The Bardhan-Sengupta synthesis offers a significant advantage over the Haworth method by providing a regiospecific route to substituted phenanthrenes.<sup>[5]</sup> This multi-step synthesis is particularly useful for preparing phenanthrenes with a defined substitution pattern.

Mechanistic Rationale: The key steps are:

- Alkylation: A  $\beta$ -ketoester, typically ethyl cyclohexanone-2-carboxylate, is deprotonated with a strong base (potassium is preferred over sodium for solubility reasons) and alkylated with a substituted  $\beta$ -phenylethyl bromide.<sup>[7]</sup>
- Hydrolysis and Decarboxylation: The resulting  $\beta$ -ketoester is hydrolyzed and decarboxylated to yield a 2-( $\beta$ -phenylethyl)cyclohexanone.
- Reduction: The ketone is reduced to the corresponding alcohol.
- Cyclodehydration: The alcohol undergoes an acid-catalyzed intramolecular cyclization and dehydration, usually with phosphorus pentoxide, to form an octahydrophenanthrene.<sup>[5]</sup>

- Aromatization: The synthesis is completed by dehydrogenation with selenium at high temperatures to furnish the substituted phenanthrene.

### Experimental Workflow: Bardhan-Sengupta Synthesis



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Caption: Workflow for the Bardhan-Sengupta Synthesis of Phenanthrene.

### Detailed Protocol: Synthesis of Retene (1-methyl-7-isopropylphenanthrene) via Bardhan-Sengupta Synthesis

- Step 1: Alkylation. To a solution of ethyl 4-isopropylcyclohexanone-2-carboxylate (21.2 g, 0.1 mol) in dry benzene (150 mL), potassium metal (4.3 g, 0.11 g-atom) is added in small pieces. The mixture is refluxed until all the potassium has reacted. After cooling, 1-(2-bromoethyl)-4-methylbenzene (20.0 g, 0.1 mol) is added, and the mixture is refluxed for 8 hours. The cooled reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by vacuum distillation.
- Step 2: Hydrolysis and Decarboxylation. The alkylated ketoester (29.8 g, 0.09 mol) is refluxed with a solution of potassium hydroxide (20 g) in ethanol (200 mL) for 12 hours. The ethanol is distilled off, and the residue is dissolved in water. The aqueous solution is acidified with dilute hydrochloric acid and heated on a steam bath until the evolution of carbon dioxide

ceases. The oily layer is extracted with ether, and the ethereal solution is washed with water, dried, and concentrated to give 2-(4-methylphenethyl)-4-isopropylcyclohexan-1-one.

- Step 3: Reduction. The cyclohexanone derivative (23.0 g, 0.08 mol) is dissolved in moist ether (200 mL), and sodium metal (10 g) is added in small pieces with stirring. After the reaction is complete, the excess sodium is destroyed with ethanol. Water is added, and the ether layer is separated, washed with water, dried, and evaporated to yield the corresponding cyclohexanol.
- Step 4: Cyclodehydration. The crude cyclohexanol is heated with phosphorus pentoxide (30 g) at 150-160 °C for 1 hour. The mixture is cooled, and the product is extracted with benzene. The benzene extract is washed with sodium carbonate solution and water, dried, and the solvent is removed.
- Step 5: Aromatization. The resulting octahydrophenanthrene derivative is heated with selenium powder (15 g) at 300-340 °C for 36 hours. The cooled reaction mass is extracted with hot benzene. The solvent is evaporated, and the residue is purified by chromatography on alumina followed by recrystallization from ethanol to afford retene.

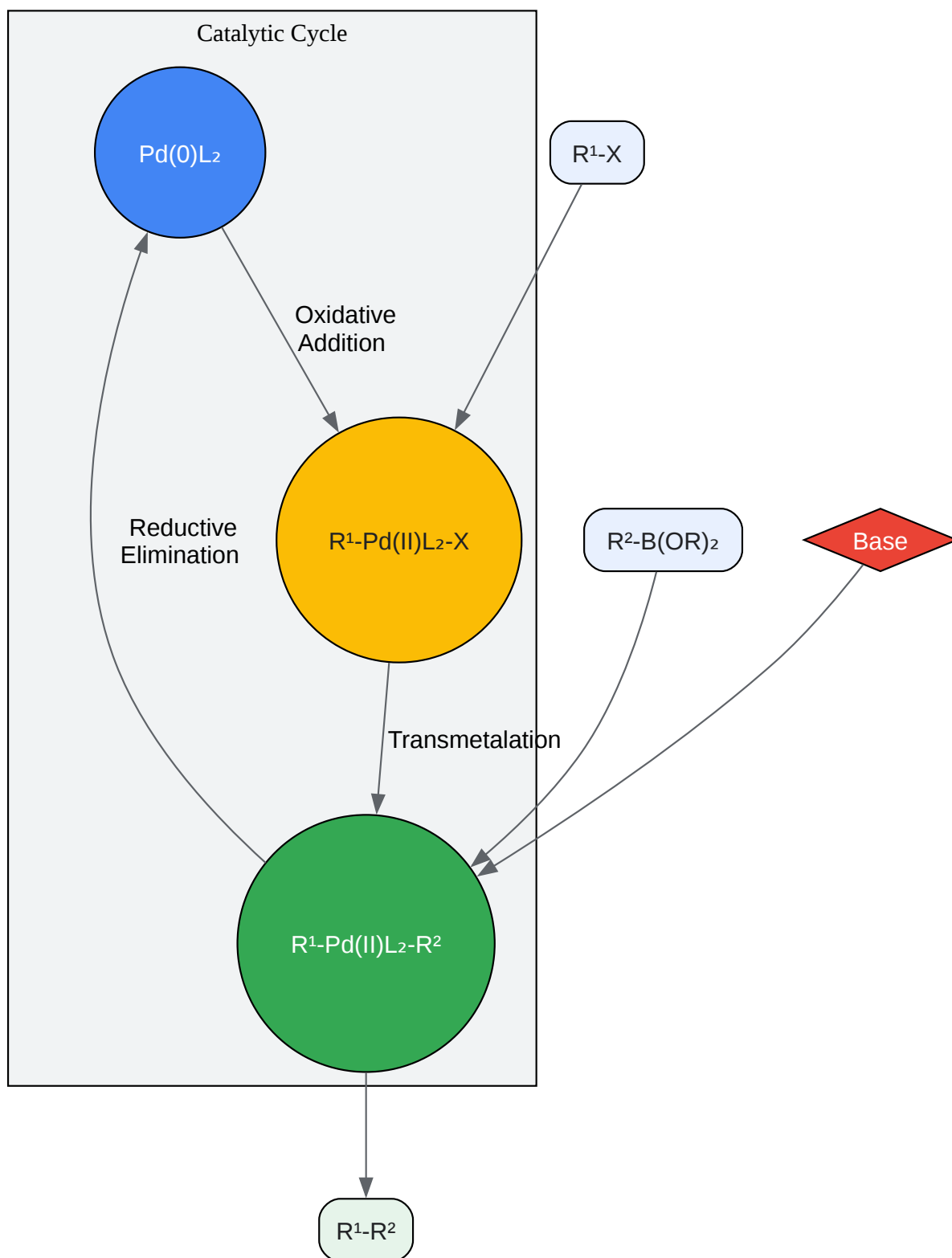
## Modern Synthetic Methodologies

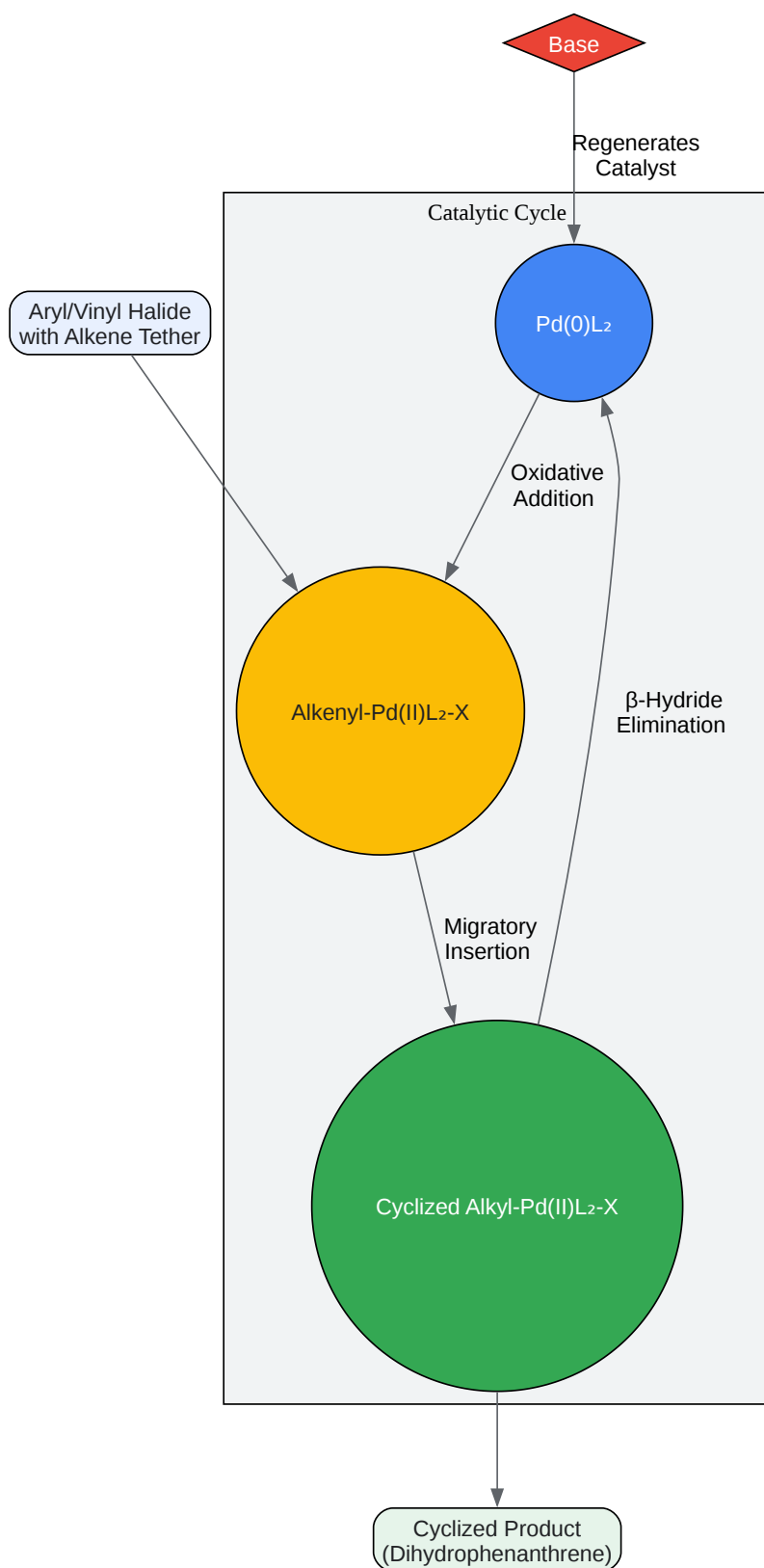
The advent of transition-metal-catalyzed cross-coupling reactions and photochemical methods has revolutionized the synthesis of substituted phenanthrenes, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.

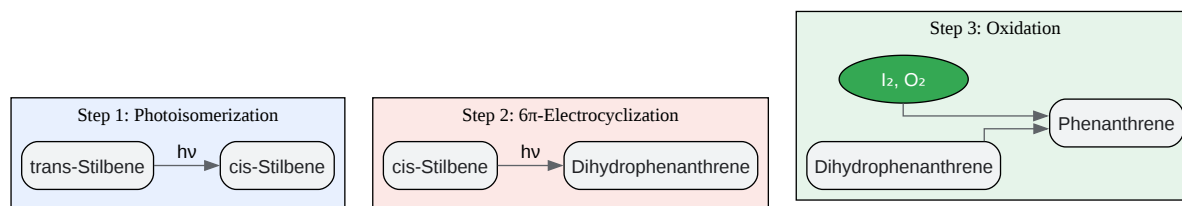
## Palladium-Catalyzed Cross-Coupling Reactions

a) Suzuki-Miyaura Coupling: This versatile reaction has been adapted for the synthesis of phenanthrenes, often through a one-pot cascade approach.<sup>[8][9]</sup> A common strategy involves the Suzuki-Miyaura coupling of a suitably substituted aryl halide with an arylboronic acid, followed by an intramolecular aldol condensation to construct the phenanthrene core.

Catalytic Cycle: Suzuki-Miyaura Coupling







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